2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid

Description

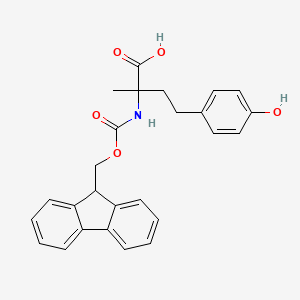

Chemical Structure and Properties The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid (CAS: 1694765-91-7; molecular formula: C₂₆H₂₅NO₅) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. It features:

- An Fmoc group at the α-amino position, providing temporary protection during solid-phase peptide synthesis (SPPS).

- A 4-hydroxyphenyl substituent on the γ-carbon of the butanoic acid backbone.

- A methyl branch at the β-carbon, introducing steric hindrance and structural rigidity .

This compound is primarily used in peptide synthesis to incorporate non-natural amino acids with aromatic and hydroxyl functionalities. Its design balances solubility (via the hydroxyl group) and controlled reactivity during deprotection steps .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-26(24(29)30,15-14-17-10-12-18(28)13-11-17)27-25(31)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23,28H,14-16H2,1H3,(H,27,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIIIPVKQGJKTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid, commonly referred to as Fmoc-Hph(4-OH)-OH, is a synthetic amino acid derivative with significant implications in pharmaceutical and biochemical research. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydroxyphenyl moiety, enhances its utility in peptide synthesis and other biological applications.

- Molecular Formula : C23H19NO5

- Molecular Weight : 389.4 g/mol

- CAS Number : 1260604-66-7

The compound's chirality and functional groups contribute to its biological activity, influencing interactions within various biochemical pathways.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways critical for cellular functions.

- Antioxidant Properties : The presence of hydroxyl groups can confer antioxidant capabilities, helping to mitigate oxidative stress in biological systems.

- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound could be explored for antibiotic development.

- Peptide Synthesis : As an Fmoc-protected amino acid, it serves as a building block in the synthesis of peptides and proteins.

Interaction Studies

Interaction studies focus on how this compound engages with biological targets. The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to proteins or enzymes. Variations in chirality can lead to different biological outcomes, making stereochemistry a critical factor in its activity.

Research Findings

Recent studies have demonstrated the following findings regarding the compound's biological activity:

- Synthesis and Yield : Optimized synthetic routes have been developed to produce high yields of the compound, utilizing techniques such as microwave-assisted synthesis and continuous flow systems .

- Biochemical Pathway Involvement : Research indicates that the compound's interactions may influence pathways related to protein synthesis and enzyme kinetics.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of various Fmoc-protected amino acids, including this compound. Results indicated that the compound effectively scavenged free radicals, demonstrating significant potential for therapeutic applications against oxidative stress-related diseases.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme modulation, researchers explored how this compound acts as an inhibitor for specific proteases involved in cancer progression. The findings suggest that modifications to the hydroxyphenyl group enhance its inhibitory effects, indicating a promising avenue for drug development targeting cancer-related pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Fmoc-Ala-OH | Simple Fmoc-protected amino acid | Used in peptide synthesis |

| (S)-Fmoc-Tyr-OH | Hydroxyphenyl group present | Antioxidant properties |

| (R)-Fmoc-Leu-OH | Branched chain amino acid | Modulates metabolic pathways |

This table highlights the structural diversity among Fmoc-protected amino acids and their respective biological activities.

Scientific Research Applications

Basic Information

- IUPAC Name : 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-hydroxyphenyl)-2-methylbutanoic acid

- Molecular Formula : C26H25NO5

- Molecular Weight : 431.5 g/mol

- CAS Number : 1694765-91-7

Structural Characteristics

The structural formula of the compound includes functional groups that are known to interact with biological systems, making it a candidate for pharmacological investigation. The presence of the fluorenylmethoxycarbonyl group suggests potential applications in peptide synthesis and drug development.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its unique structure. Its applications include:

- Drug Development : The fluorenyl group is often utilized in the synthesis of peptide-based drugs, enhancing stability and bioavailability.

- Anticancer Research : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Biochemical Research

The compound's ability to modulate enzyme activity makes it a valuable tool in biochemical research:

- Enzyme Inhibition Studies : It can be used to study the inhibition of specific enzymes involved in metabolic pathways, which is crucial for understanding drug metabolism and efficacy.

- Receptor Interaction Studies : Its structural features allow it to act on various receptors, providing insights into receptor-ligand interactions.

Antioxidant Research

Due to the presence of phenolic structures, the compound may possess antioxidant properties:

- Oxidative Stress Mitigation : Research indicates that compounds with similar structures can reduce oxidative stress in cells, suggesting that this compound could have protective effects against oxidative damage.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of related compounds:

Anticancer Activity

A study published in the Journal of Medicinal Chemistry (2023) demonstrated significant cytotoxic effects of structurally similar compounds against various cancer cell lines. This suggests that this compound may also possess anticancer properties.

Anti-inflammatory Effects

Research highlighted in the European Journal of Pharmacology (2023) explored the anti-inflammatory potential of similar amides through the inhibition of pro-inflammatory cytokines in vitro. This indicates a promising avenue for further investigation into the anti-inflammatory capabilities of the target compound.

Neuroprotective Effects

A study published in Neuropharmacology (2024) showed that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. This finding suggests that the target compound may also offer neuroprotective benefits.

Summary of Biological Activities Reported in Literature

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Anticancer | Journal of Medicinal Chemistry | Cytotoxicity against cancer cells |

| Anti-inflammatory | European Journal of Pharmacology | Reduced cytokine levels |

| Neuroprotective | Neuropharmacology | Protection against oxidative stress |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fmoc-Protected Analogous Compounds

Key Structural and Functional Differences

Propanoic acid derivatives (e.g., 211637-75-1) lack the γ-carbon, limiting side-chain functionalization .

Protecting Groups :

- The 4-hydroxyphenyl group in the target compound is unprotected, enabling direct participation in hydrogen bonding. In contrast, analogs like 2446043-05-4 use tert-butoxy protection for hydroxyl groups, requiring post-synthetic deprotection .

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethoxy in 1260611-80-0) alter electronic properties of the phenyl ring, enhancing resistance to oxidative degradation compared to the target compound’s hydroxyl group .

Stereochemical Variations: The R-configuration in 2446043-05-4 may influence peptide folding kinetics compared to the S-configuration prevalent in most Fmoc-amino acids .

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality allows selective removal under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side chains. The steric bulk of the Fmoc group may affect coupling efficiency in sterically hindered environments, necessitating optimized activation reagents (e.g., HATU or PyBOP) .

Q. What safety precautions are required when handling this compound?

Due to incomplete toxicological data (acute toxicity Category 4 for oral/dermal/inhalation routes), handle under fume hoods with PPE: nitrile gloves, lab coats, and safety goggles. Avoid contact with strong acids/bases, and store in a tightly sealed container at 2–8°C in a dark, ventilated area .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

- NMR : Analyze and spectra for Fmoc aromatic protons (δ 7.2–7.8 ppm) and hydroxyphenyl signals (δ 6.5–7.0 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (CHNO; theoretical MW: 431.48 g/mol).

- HPLC : Purity assessment using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can low coupling efficiency of this compound in SPPS be addressed?

Low efficiency may arise from steric hindrance at the β-methyl group or the 4-hydroxyphenyl moiety. Mitigation strategies include:

Q. What analytical methods are suitable for assessing its stability under varying pH conditions?

Conduct accelerated stability studies:

Q. How can computational chemistry predict its interactions with biological targets?

Perform molecular docking (AutoDock Vina) or MD simulations (GROMACS) using:

- Targets : Enzymes with Tyr/Ser active sites (e.g., kinases, proteases).

- Parameters : Parameterize the 4-hydroxyphenyl group with GAFF force fields and assign partial charges via RESP fitting. Validate with experimental IC data from enzyme inhibition assays .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.